molecular formula C26H21N5O6 B4579633 METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4579633
M. Wt: 499.5 g/mol
InChI Key: IPMRJGSIHPXPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple fused rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents like N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Properties

IUPAC Name

methyl 1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O6/c1-15-11-19(25(34)37-3)22-23(27-15)31(17-7-6-8-18(13-17)36-2)26(35)30(24(22)33)14-16-12-21(32)29-10-5-4-9-20(29)28-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMRJGSIHPXPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC(=O)N4C=CC=CC4=N3)C5=CC(=CC=C5)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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